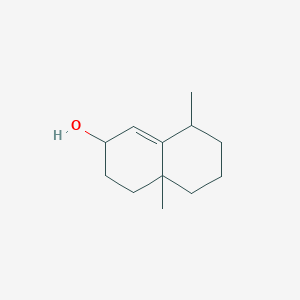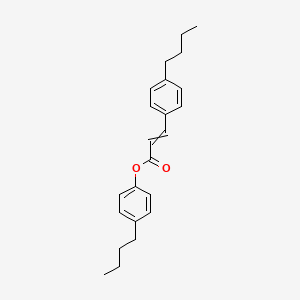
Heptanoyl heptaneperoxoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptanoyl heptaneperoxoate is an organic compound with the molecular formula C₁₄H₂₆O₄ It is a peroxoester, which means it contains a peroxide group (-O-O-) within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Heptanoyl heptaneperoxoate can be synthesized through the reaction of heptanoic acid with hydrogen peroxide in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 20°C to 40°C. The catalyst used can be an acid or a base, depending on the desired reaction pathway.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where heptanoic acid and hydrogen peroxide are mixed in the presence of a suitable catalyst. The reaction mixture is then subjected to controlled temperatures and pressures to optimize yield and purity. The final product is purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: Heptanoyl heptaneperoxoate undergoes various chemical reactions, including:
Oxidation: The peroxide group in this compound makes it a strong oxidizing agent. It can oxidize a wide range of organic and inorganic compounds.
Reduction: Under specific conditions, this compound can be reduced to heptanoic acid and other by-products.
Substitution: The compound can participate in substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include transition metal catalysts such as manganese dioxide (MnO₂) or iron(III) chloride (FeCl₃). The reactions are typically carried out at room temperature.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used under controlled conditions.
Substitution: Substitution reactions often require the presence of nucleophiles such as amines or alcohols, and the reactions are conducted under mild to moderate temperatures.
Major Products:
Oxidation: Major products include heptanoic acid and various oxidized derivatives.
Reduction: The primary product is heptanoic acid.
Substitution: Products vary depending on the nucleophile used, resulting in compounds with different functional groups.
Applications De Recherche Scientifique
Heptanoyl heptaneperoxoate has several applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis, facilitating the formation of various oxidized products.
Biology: The compound’s oxidizing properties make it useful in studying oxidative stress and its effects on biological systems.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent due to its ability to generate reactive oxygen species.
Industry: this compound is used in the production of polymers and other materials that require controlled oxidation processes.
Mécanisme D'action
The mechanism of action of heptanoyl heptaneperoxoate primarily involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxide group. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative modifications. The compound’s ability to generate ROS underlies its applications in oxidation reactions and its potential antimicrobial properties.
Comparaison Avec Des Composés Similaires
Heptanoyl heptaneperoxoate can be compared with other peroxoesters and oxidizing agents:
Similar Compounds: Examples include benzoyl peroxide, acetyl peroxide, and lauroyl peroxide.
Uniqueness: this compound is unique due to its specific molecular structure, which imparts distinct reactivity and stability compared to other peroxoesters. Its relatively mild reaction conditions and versatility in various applications make it a valuable compound in both research and industrial settings.
Propriétés
Numéro CAS |
51279-42-6 |
|---|---|
Formule moléculaire |
C14H26O4 |
Poids moléculaire |
258.35 g/mol |
Nom IUPAC |
heptanoyl heptaneperoxoate |
InChI |
InChI=1S/C14H26O4/c1-3-5-7-9-11-13(15)17-18-14(16)12-10-8-6-4-2/h3-12H2,1-2H3 |
Clé InChI |
OGVNECREYWCLPP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=O)OOC(=O)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


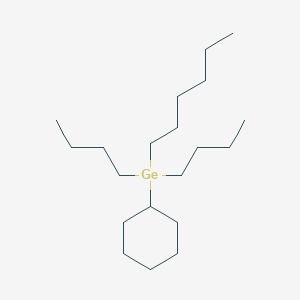

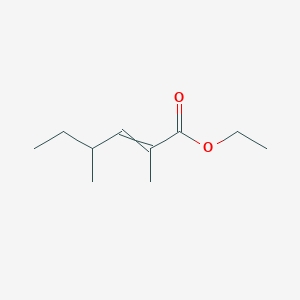
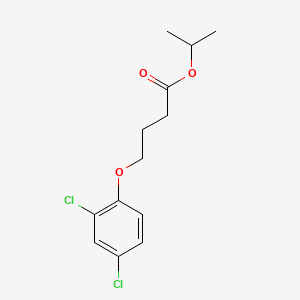
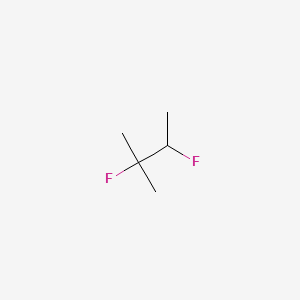
![4-{[3-(Propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}phenol](/img/structure/B14650589.png)
![2,2',2''-[Benzene-1,2,3-triyltris(oxy)]triacetic acid](/img/structure/B14650590.png)


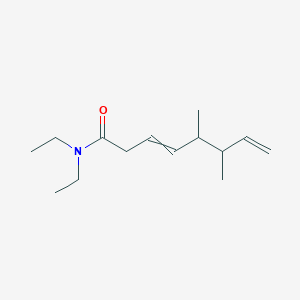
![2,2'-[[1,1'-Biphenyl]-2,3-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14650629.png)

